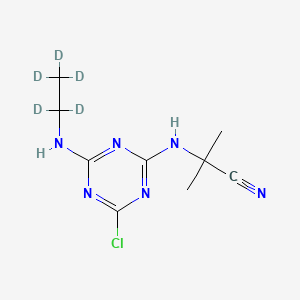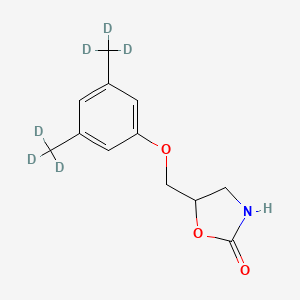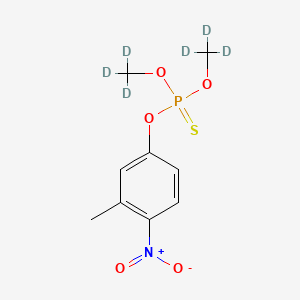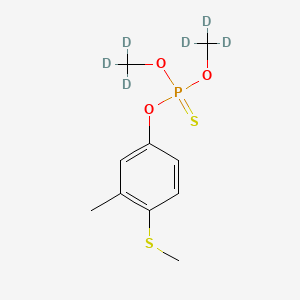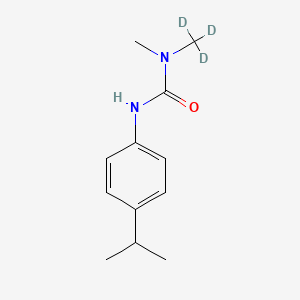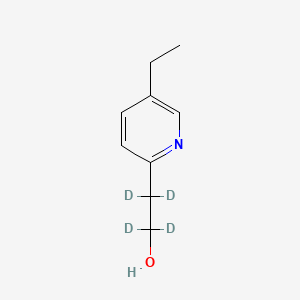
5-Ethyl-2-pyridine Ethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-pyridine Ethanol-d4 is a deuterated compound with the molecular formula C9H9D4NO and a molecular weight of 155.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.
Preparation Methods
The synthesis of 5-Ethyl-2-pyridine Ethanol-d4 involves several steps. One common method includes the deuteration of 5-Ethyl-2-pyridine Ethanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source . The reaction is carried out under controlled conditions to ensure complete deuteration. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Chemical Reactions Analysis
5-Ethyl-2-pyridine Ethanol-d4 undergoes various chemical reactions, including:
Scientific Research Applications
5-Ethyl-2-pyridine Ethanol-d4 has diverse applications in scientific research:
Comparison with Similar Compounds
5-Ethyl-2-pyridine Ethanol-d4 can be compared with other similar compounds, such as:
5-Ethyl-2-pyridine Ethanol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium atoms.
5-Ethyl-2-methylpyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
4-Thiazolidinones from 5-Ethyl-2-pyridine Ethanol: These compounds exhibit antibacterial, antifungal, and antitubercular activities, highlighting the versatility of the pyridine scaffold.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and provides valuable insights into chemical and biological processes .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661966 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189881-19-3 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
